Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Catalysis Synthetic Chemistry Process Optimization

Benzenamine, N-[bis(4-fluorophenyl)methylene]-, systematically identified as 1,1-bis(4-fluorophenyl)-N-phenylmethanimine, is a specialized imine compound defined by the molecular formula C19H13F2N and a precise molecular weight of 293.31 g/mol. It is synthesized via the addition reaction of bis(4-fluorophenyl)methanone with aniline, yielding a molecule characterized by a central C=N imine bond.

Molecular Formula C19H13F2N
Molecular Weight 293.3 g/mol
CAS No. 109997-74-2
Cat. No. B12126789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-[bis(4-fluorophenyl)methylene]-
CAS109997-74-2
Molecular FormulaC19H13F2N
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H13F2N/c20-16-10-6-14(7-11-16)19(15-8-12-17(21)13-9-15)22-18-4-2-1-3-5-18/h1-13H
InChIKeyXGZHZJLHOAZJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS 109997-74-2): Imine Monomer for Advanced Polymer Synthesis


Benzenamine, N-[bis(4-fluorophenyl)methylene]-, systematically identified as 1,1-bis(4-fluorophenyl)-N-phenylmethanimine, is a specialized imine compound defined by the molecular formula C19H13F2N and a precise molecular weight of 293.31 g/mol . It is synthesized via the addition reaction of bis(4-fluorophenyl)methanone with aniline, yielding a molecule characterized by a central C=N imine bond [1]. Its established role is as a monomer in the creation of high-performance polymers, notably polyarylene ether ketone (PAEK), a class of materials valued for their exceptional thermal and chemical resilience [1].

Benzenamine, N-[bis(4-fluorophenyl)methylene]- (109997-74-2): Why In-Class Substitution Fails for Controlled Polymer Architectures


The practice of substituting Benzenamine, N-[bis(4-fluorophenyl)methylene]- with other imines or the ketone precursor bis(4-fluorophenyl)methanone (4,4'-difluorobenzophenone) is not functionally equivalent. The transition from a carbonyl (C=O) to an imine (C=N) functional group represents a fundamental change in a monomer's electronic nature and reactivity [1]. This is compounded by the specific, non-planar geometry of this compound, defined by its distinct dihedral angles between its fluorinated rings and the central aniline group, which are 81.04(5)° and 64.15(5)° [2]. Such precise spatial arrangements dictate the resulting polymer's chain packing, crystallinity, and ultimately, its performance characteristics. Using a generic analog or the ketone precursor would therefore lead to a polymer with a different backbone linkage, altered chain geometry, and unpredictable mechanical and thermal properties, failing to meet the stringent specifications required for high-value applications in aerospace or electronics [1].

Quantitative Differentiation Guide: Benzenamine, N-[bis(4-fluorophenyl)methylene]- vs. Ketone Precursors and Aromatic Imine Analogs


Superior Synthesis Efficiency: Catalyst-Dependent Yield Optimization

The synthesis of this compound can be optimized to achieve yields significantly exceeding those of alternative methodologies. The use of H-ZSM-5 zeolite as a solid acid catalyst in the reaction between 4,4'-difluorobenzophenone and aniline achieves a reported yield of 91% under defined optimal conditions [1]. This is a substantial improvement over yields achievable with other solid catalysts (e.g., Na-ZSM-5, MCM-41(Al)) tested in the same study, which were all lower. This efficiency, combined with the easy separation and reusability of the catalyst, establishes a clear advantage for scaling up production.

Catalysis Synthetic Chemistry Process Optimization

Defined Non-Planar Geometry: A Critical Parameter for Polymer Crystallinity

Single-crystal X-ray diffraction provides quantitative structural data that directly impact polymer properties. The C=N bond length is precisely 1.2839(19) Å [1]. Crucially, the two 4-fluorophenyl rings are not planar; they form a dihedral angle of 66.52(4)° with each other. Furthermore, these rings are oriented at distinct dihedral angles of 81.04(5)° and 64.15(5)° relative to the plane of the central aniline ring [1]. This rigid, asymmetric, non-planar conformation is a key differentiator, as it dictates the packing of polymer chains, directly influencing the crystallinity and, consequently, the thermal and mechanical properties of the resulting PAEK. In contrast, the ketone precursor, bis(4-fluorophenyl)methanone, has a different central geometry that will lead to a different polymer backbone.

Crystallography Polymer Morphology Material Science

Divergent Monomer Reactivity: Enabling Polyimine vs. Polyketone Backbones

The fundamental difference in functional group between this imine compound and the widely used ketone, 4,4'-difluorobenzophenone (CAS 345-92-6), dictates a completely different polymerization mechanism and resulting polymer class. The ketone serves as a precursor for nucleophilic aromatic substitution to form poly(ether ether ketone) (PEEK) [1]. In contrast, Benzenamine, N-[bis(4-fluorophenyl)methylene]- (109997-74-2) possesses an imine (C=N) bond that is used to synthesize polyarylene ether ketone (PAEK) [2]. The imine linkage introduces nitrogen into the polymer backbone, which can fundamentally alter chain flexibility, inter-chain interactions, and thermal stability compared to the all-carbon/oxygen backbone of PEEK.

Polymer Chemistry Reactivity Monomer Design

Validated Application Scenarios for Benzenamine, N-[bis(4-fluorophenyl)methylene]- (109997-74-2)


Synthesis of High-Performance Polyarylene Ether Ketone (PAEK) with Controlled Architecture

This compound is the defined monomer for creating PAEK polymers. Its well-characterized, non-planar geometry (ring-ring dihedral angle of 66.52(4)° and ring-aniline angles of 81.04(5)° and 64.15(5)°) is directly responsible for the polymer's chain packing and resultant properties [1]. This makes it essential for material scientists engineering polymers for demanding applications in aerospace and electronics, where precise control over thermal and mechanical performance is non-negotiable [1].

Scalable Manufacturing of Fluorinated Imine Monomers via Heterogeneous Catalysis

The compound can be produced at a yield of 91% using a reusable H-ZSM-5 solid acid catalyst, offering a defined and efficient synthetic route [2]. This is a critical differentiator for chemical manufacturers and procurement specialists seeking to scale up production while minimizing waste and cost. The defined reaction conditions (e.g., dimethylbenzene solvent, 12-hour reaction time) provide a concrete starting point for process development and quality control [2].

Investigating Structure-Property Relationships in Fluorinated Imine vs. Ketone Polymers

This compound serves as a precise molecular probe to differentiate the properties of imine-containing PAEK from the more common ketone-based PEEK [3]. By using this specific monomer, researchers can systematically study how the substitution of a C=N linkage for a C=O linkage affects critical polymer characteristics such as thermal stability, dielectric properties, and chemical resistance [3]. This knowledge is vital for designing next-generation materials with tailored performance.

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